2-Bromo-1-methyl-cyclopropanecarboxylic acid

Physicochemical profiling Salt/co-crystal formation Reactivity prediction

2-Bromo-1-methyl-cyclopropanecarboxylic acid (CAS 292623-33-7, MF C₅H₇BrO₂, MW 179.01 g mol⁻¹) is a trans-configured, 1,2-disubstituted cyclopropane carboxylic acid that combines a strained three-membered ring, a carboxylic acid handle, a bromine leaving group, and a quaternary methyl-bearing stereocenter in a single architecture. The compound is cited in 13 patents as a key intermediate for pharmacologically active molecules spanning aggrecanase/MMP-13 inhibitors, herbicidal cyclopropanecarboxamides, and covalent inhibitor programs , and its computed pKa of ~3.25 reflects a >1.6-log-unit enhancement in acidity versus the non‑brominated parent acid.

Molecular Formula C5H7BrO2
Molecular Weight 179.013
CAS No. 292623-33-7
Cat. No. B2925787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-methyl-cyclopropanecarboxylic acid
CAS292623-33-7
Molecular FormulaC5H7BrO2
Molecular Weight179.013
Structural Identifiers
SMILESCC1(CC1Br)C(=O)O
InChIInChI=1S/C5H7BrO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)
InChIKeyAQAFCWJNUSCJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-methyl-cyclopropanecarboxylic Acid (CAS 292623-33-7): A trans-Configured, Dual-Functional Cyclopropane Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Bromo-1-methyl-cyclopropanecarboxylic acid (CAS 292623-33-7, MF C₅H₇BrO₂, MW 179.01 g mol⁻¹) is a trans-configured, 1,2-disubstituted cyclopropane carboxylic acid that combines a strained three-membered ring, a carboxylic acid handle, a bromine leaving group, and a quaternary methyl-bearing stereocenter in a single architecture [1]. The compound is cited in 13 patents as a key intermediate for pharmacologically active molecules spanning aggrecanase/MMP-13 inhibitors, herbicidal cyclopropanecarboxamides, and covalent inhibitor programs [2], and its computed pKa of ~3.25 reflects a >1.6-log-unit enhancement in acidity versus the non‑brominated parent acid [3]. This multi‑vector reactivity profile distinguishes it from simpler cyclopropane carboxylic acids and underpins its procurement rationale in both early‑stage medicinal chemistry and late‑stage functionalization campaigns.

Why 2-Bromo-1-methyl-cyclopropanecarboxylic Acid Cannot Be Swapped with Non-Brominated, Non-Methylated, or Chloro Analogs Without Altering Synthetic and Pharmacological Outcomes


Cyclopropane carboxylic acid analogs with different substitution patterns display widely divergent physicochemical properties, reactivity, and biological performance that make them non-interchangeable in multi‑step syntheses. Removing the bromine atom (e.g., 1‑methylcyclopropanecarboxylic acid, CAS 6914‑76‑7) raises the pKa by ~1.6 units and eliminates the heavy‑atom handle required for Suzuki, Negishi, or radical‑based cross‑coupling diversification . Substituting bromine with chlorine (2‑chloro‑1‑methylcyclopropanecarboxylic acid, CAS 85391‑09‑9) decreases the leaving‑group ability →10‑fold in palladium‑catalyzed couplings, reduces molecular weight by 44 Da (134.56 vs. 179.01 g mol⁻¹), and lowers the boiling point by ≈34 °C, altering purification and formulation workflows . Omitting the 1‑methyl group (e.g., trans‑2‑bromocyclopropanecarboxylic acid, CAS 31191‑77‑2) changes both the steric environment and the metabolic stability of downstream amide/ester derivatives, as the quaternary methyl center rigidifies the cyclopropane ring and protects against oxidative metabolism [1]. These quantitative gaps in acidity, reactivity, and physicochemical profile mean that generic substitution introduces batch‑to‑batch variability in yield, selectivity, and pharmacokinetic behavior, directly impacting reproducibility in drug‑discovery and agrochemical programs.

Head-to-Head Quantitative Differentiation of 2-Bromo-1-methyl-cyclopropanecarboxylic Acid Against the Closest Cyclopropane Carboxylic Acid Analogs


Carboxylic Acid pKa: 2-Bromo-1-methyl-cyclopropanecarboxylic Acid Is >1.6 pKa Units More Acidic Than the Non-Brominated Parent

The electron‑withdrawing bromine substituent at the 2‑position sharply increases the acidity of the carboxylic acid group. 2‑Bromo‑1‑methyl‑cyclopropanecarboxylic acid displays a computed pKa of 3.25, whereas the non‑brominated analog 1‑methylcyclopropanecarboxylic acid has a predicted pKa of 4.87±0.20 [1]. This ∼1.6‑log‑unit difference corresponds to a ≈40‑fold increase in the deprotonated carboxylate fraction at physiological pH, directly affecting solubility, salt formation, and passive membrane permeability of both the free acid and its downstream amide conjugates.

Physicochemical profiling Salt/co-crystal formation Reactivity prediction

Boiling Point and Density: Bromination Increases Boiling Point by >65 °C and Density by ~0.5 g cm⁻³ Compared to the Non-Halogenated Analog

Introduction of the heavy bromine atom significantly alters the physical properties of the cyclopropane core. 2‑Bromo‑1‑methyl‑cyclopropanecarboxylic acid exhibits a boiling point of 248.6±33.0 °C (760 mmHg) and a density of 1.8±0.1 g cm⁻³, whereas 1‑methylcyclopropanecarboxylic acid boils at 183‑185 °C (lit.) with a density of 1.2‑1.3 g cm⁻³ . The brominated compound also boils ~33 °C higher than its chloro congener (2‑chloro‑1‑methylcyclopropanecarboxylic acid: 215 °C, density 1.34 g cm⁻³) . These gaps alter distillation cut points, chromatographic retention, and solvent‑extraction partitioning in multi‑step sequences.

Purification method selection Scale-up engineering Physical property profiling

Leaving‑Group Reactivity for Cross‑Coupling: Bromine Enables Pd-Catalyzed Diversification at the Cyclopropane C2 Position, Whereas Chlorine Requires Harsher Conditions

The C–Br bond at the cyclopropane 2‑position participates efficiently in palladium‑catalyzed cross‑coupling reactions (Suzuki, Negishi, and Reformatsky‑type couplings) under mild room‑temperature conditions, enabling analog diversification without ring‑opening side reactions [1]. In contrast, the corresponding C–Cl bond in 2‑chloro‑1‑methylcyclopropanecarboxylic acid requires elevated temperatures or more forcing conditions to achieve comparable conversion, which increases the risk of cyclopropane ring‑opening and epimerization . The bromine atom also enables direct bromine/magnesium exchange for stereoretentive functionalization, as demonstrated with related 2,2‑dibromo‑1‑methylcyclopropane carbonitrile substrates [2]. This differential reactivity is critical for medicinal chemistry programs that rely on parallel library synthesis and late‑stage diversification of cyclopropane‑containing scaffolds.

Suzuki-Miyaura coupling Negishi coupling Late-stage functionalization Building-block diversification

Stereochemical Definition: Trans Configuration with a Quaternary 1‑Methyl Stereocenter Provides Rigidified Geometry for Bioactive Conformation Control

The compound exists as a trans‑2‑bromo‑1‑methyl diastereomer, as confirmed by ChemSpider and vendor entries . The trans arrangement places the bromine and carboxylic acid on opposite faces of the cyclopropane ring, and the quaternary 1‑methyl group restricts rotational freedom. Non‑methylated analogs such as trans‑2‑bromocyclopropanecarboxylic acid (CAS 31191‑77‑2) lack this quaternary center, making their downstream amides and esters more flexible and potentially more susceptible to metabolic oxidation . The quaternary methyl group also mimics the gem‑dimethyl moiety found in many bioactive cyclopropane‑containing drugs (e.g., cardiovascular and CNS agents), providing a privileged scaffold for target‑binding pre‑organization [1]. Additionally, the enantiomerically pure (1R,2S) form is available, enabling stereospecific SAR studies.

Stereochemistry Conformational restriction Drug design Cyclopropane isostere

Patent Landscape: 13 Patents Cite 2-Bromo-1-methyl-cyclopropanecarboxylic Acid as a Synthetic Intermediate, Outpacing Many Closely Related Cyclopropane Analogs

The InChIKey AQAFCWJNUSCJIA-UHFFFAOYSA-N (corresponding to 2‑bromo‑1‑methyl‑cyclopropanecarboxylic acid) returns 13 patent documents in WIPO PATENTSCOPE, covering therapeutic areas such as aggrecanase/MMP‑13 inhibition, herbicidal cyclopropanecarboxamides, and covalent inhibitor programs [1][2]. By comparison, the non‑brominated 1‑methylcyclopropanecarboxylic acid (InChIKey in a different patent landscape) and the 2‑chloro analog each appear in fewer patent families. The patent citations reflect the compound’s established role as a versatile building block that has been reduced to practice in multiple industrial R&D programs, reducing the procurement risk for organizations seeking precedented intermediates with demonstrated downstream utility.

IP intelligence Procurement forecasting Competitive landscape Patent analysis

Where 2-Bromo-1-methyl-cyclopropanecarboxylic Acid Delivers Verifiable Advantage: Three Procurement-Relevant Application Scenarios


Parallel Library Synthesis for Cyclopropane-Containing SAR Exploration

Medicinal chemistry teams requiring rapid diversification of a cyclopropane carboxylic acid scaffold benefit from the room‑temperature Pd‑catalyzed cross‑coupling competence of the C–Br bond. By using 2‑bromo‑1‑methyl‑cyclopropanecarboxylic acid as the common intermediate, libraries of amides, esters, and biaryl derivatives can be generated under mild conditions that preserve the trans stereochemistry and minimize ring‑opening, a critical advantage over the chloro analog that demands harsher coupling protocols [1]. The enhanced acidity (pKa ≈ 3.25) further simplifies amide‑bond formation via standard HATU/EDC coupling without pre‑activation of the carboxylate [2].

Agrochemical Intermediate for Herbicidal Cyclopropanecarboxamides

Patents disclosing herbicidal cyclopropanecarboxylic acid amides explicitly describe the use of 2‑bromo‑1‑methyl‑substituted cyclopropane cores as intermediates [1]. The bromine atom serves as a synthetic handle for introducing heterocyclic amine substituents via nucleophilic aromatic substitution or metal‑catalyzed amination, while the quaternary 1‑methyl group provides the steric bulk shown to improve crop selectivity in structure‑activity studies. The higher boiling point of the brominated acid (248.6 °C) also facilitates distillative purification of early intermediates in multi‑kilogram campaigns, compared to the lower‑boiling chloro or non‑halogenated analogs [2].

Covalent Inhibitor Design Leveraging Strained Cyclopropane Electrophilicity

The combination of cyclopropane ring strain (≈27 kcal mol⁻¹) and the electron‑withdrawing bromine atom has been computationally modeled to enhance the electrophilic character of the cyclopropane C2 position, making the scaffold attractive for rational design of covalent inhibitors targeting cysteine or serine nucleophiles [1]. Unlike the 2‑chloro analog, the bromine substituent provides a better balance of leaving‑group ability and hydrolytic stability, allowing the cyclopropane to act as a latent electrophile that is activated upon target binding, a concept supported by strain‑energy calculations from vendors specializing in strained‑ring building blocks [2].

Enantioselective Synthesis of Chiral Cyclopropane-Derived APIs

For programs requiring single‑enantiomer cyclopropane building blocks, the availability of (1R,2S)‑2‑bromo‑1‑methylcyclopropanecarboxylic acid enables stereospecific incorporation into API synthetic routes without resorting to chiral chromatography at late stages [1]. The quaternary 1‑methyl stereocenter is configurationally stable under the acidic, basic, and thermal conditions typical of amide coupling and ester hydrolysis, a property that non‑methylated 2‑bromocyclopropanecarboxylic acids do not share due to facile epimerization at the tertiary α‑carbon [2]. This stereochemical robustness translates into higher enantiomeric excess in the final drug substance and reduces the cost of chiral purity testing during scale‑up.

Quote Request

Request a Quote for 2-Bromo-1-methyl-cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.